

(13Z)-Icosenoyl-CoA: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (13Z)-icosenoyl-CoA

Cat. No.: B15551595

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-Icosenoyl-CoA, an unsaturated fatty acyl-coenzyme A, plays a role in various metabolic processes. This technical guide provides an in-depth overview of its biological pathways, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and professionals involved in the biochemistry and therapeutic potential of fatty acyl-CoAs.

Nomenclature: Synonyms and Alternative Names

(13Z)-Icosenoyl-CoA is known by several alternative names in scientific literature and databases. Understanding these synonyms is crucial for comprehensive scientific communication.

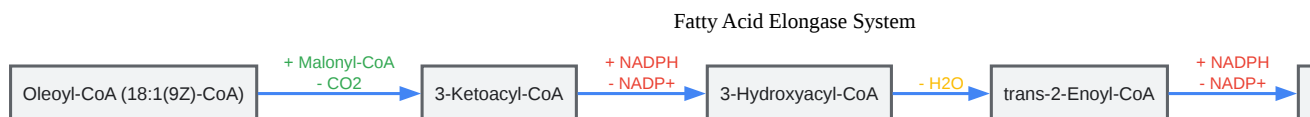
Systematic Name	Common Synonyms	Related Fatty Acid
(13Z)-Icosenoyl-coenzyme A	(13Z)-Eicosenoyl-CoA[1], Paullinoyl-CoA	cis-13-Eicosenoic acid, Paullinic acid

Metabolic Pathways Involving (13Z)-Icosenoyl-CoA

(13Z)-Icosenoyl-CoA is an intermediate in fatty acid metabolism, participating in biosynthesis, degradation, and modification pathways. The primary pathways involve desaturation, and β -oxidation, as well as its incorporation into more complex lipids.

Biosynthesis of (13Z)-Icosenoyl-CoA

The synthesis of **(13Z)-Icosenoyl-CoA** primarily occurs through the elongation of a pre-existing monounsaturated fatty acyl-CoA, oleoyl-CoA (18:1(9Z)-CoA), by the enzyme complex known as the fatty acid elongase system, located in the endoplasmic reticulum.

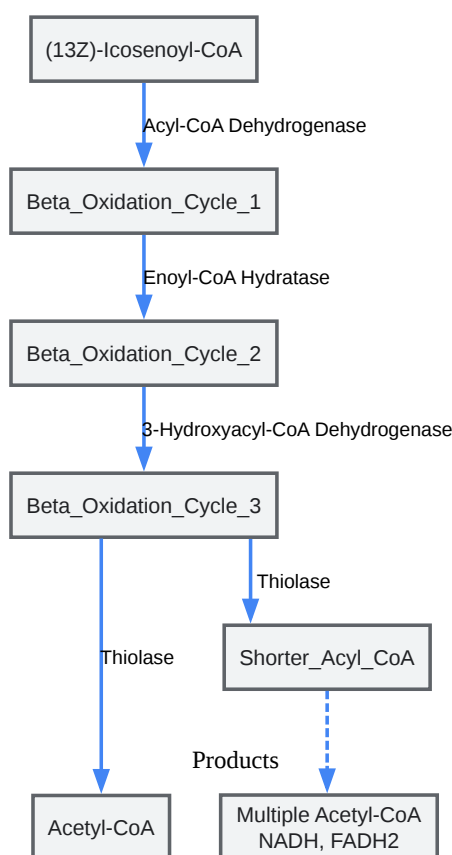


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Figure 1: Biosynthesis of (13Z)-Icosenoyl-CoA via fatty acid elongation.

Catabolism: β -Oxidation

(13Z)-Icosenoyl-CoA can be broken down through the β -oxidation pathway in the mitochondria to generate acetyl-CoA, which can then enter the citric acid cycle. Due to its unsaturated nature, its degradation requires additional enzymatic steps compared to saturated fatty acyl-CoAs to handle the double bond.



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Figure 2: Overview of the β -oxidation of (13Z)-Icosenoyl-CoA.

Metabolic Fates and Interactions

Beyond its role in core energy metabolism, (13Z)-Icosenoyl-CoA can be utilized in other significant metabolic pathways. It serves as a substrate for transport into the mitochondria for oxidation via the carnitine shuttle.

Reaction ID (Metabolic Atlas)	Reactants	Products	Enzymes (Genes)	C
MAR02968	(13Z)-eicosenoic acid, ATP, CoA	PPi, AMP, (13Z)-eicosenoyl-CoA	SLC27A2, ACSL6, ACSL1, ACSL4, ACSL5, ACSL3, ACSBG1, ACSBG2	E
MAR03647	cholesterol, (13Z)-eicosenoyl-CoA	cholesterol-ester-13-eicose, CoA	SOAT2, SOAT1	E
MAR02844	L-carnitine, (13Z)-eicosenoyl-CoA	eicosenoylcarnitine(7), CoA	CPT1A, CPT1B, CPT1C, CPT2	M

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"Eicosenoylcarnitine" -> "Mitochondrial_Beta_Oxidation" [label="CPT2"];
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Figure 3: Key metabolic transformations of (13Z)-Icosenoyl-CoA.

Experimental Protocols for the Analysis of (13Z)-Icosenoyl-CoA

The accurate quantification of (13Z)-Icosenoyl-CoA in biological samples is essential for understanding its metabolic roles. Due to its low abundance specific analytical techniques are required.

Sample Preparation and Extraction

A critical first step in the analysis of acyl-CoAs is the efficient extraction from biological matrices while minimizing degradation.

Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

- Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer (e.g., 10 mM KH₂PO₄, pH 7.2) containing an internal standard (e.g., a deuterated analog).
- Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or a mixture of isopropanol and acetic acid.
- Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an aqueous buffer.
- Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with an aqueous buffer to remove polar impurities.
- Elution: Elute the acyl-CoAs from the cartridge using an organic solvent, typically methanol or acetonitrile.
- Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the subsequent analysis (e.g., water).

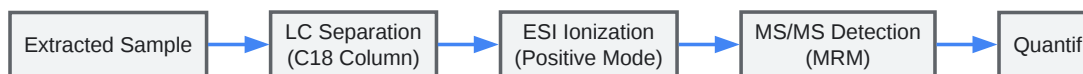
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.

Instrumentation and Parameters:

- Liquid Chromatography: A reverse-phase C18 column is typically used for the separation of fatty acyl-CoAs. A gradient elution with a mobile phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is employed.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is commonly used.
- Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA and its internal standard.

Workflow for LC-MS/MS Analysis:



[Click to download full resolution via product page](#)**Figure 4:** Workflow for the quantification of **(13Z)-Icosenoyl-CoA** by LC-MS/MS.

Conclusion

(13Z)-Icosenoyl-CoA is a significant intermediate in lipid metabolism. A thorough understanding of its biochemical pathways and the ability to accurately research into metabolic diseases and the development of novel therapeutics. The methodologies and pathways detailed in this guide provide a solid foundation for working in this field. Further investigation into the specific regulatory roles of **(13Z)-Icosenoyl-CoA** in cellular signaling and gene expression is a promising area of research.

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References

- 1. medchemexpress.com [medchemexpress.com]
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